molecular formula C29H22N2O B12917429 2-(4-Methylphenyl)-1,5,6-triphenylpyrimidin-4(1H)-one CAS No. 88317-19-5

2-(4-Methylphenyl)-1,5,6-triphenylpyrimidin-4(1H)-one

Cat. No.: B12917429
CAS No.: 88317-19-5
M. Wt: 414.5 g/mol
InChI Key: DWYPHNYHNXHWSY-UHFFFAOYSA-N
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Description

1,5,6-Triphenyl-2-(p-tolyl)pyrimidin-4(1H)-one is an organic compound belonging to the pyrimidinone family Pyrimidinones are heterocyclic aromatic organic compounds that contain a pyrimidine ring with a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,6-Triphenyl-2-(p-tolyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method is the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction conditions often include:

    Solvents: Ethanol, methanol, or acetic acid.

    Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid, or basic catalysts like sodium hydroxide.

    Temperature: Reactions are usually carried out at elevated temperatures (50-100°C).

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Continuous flow reactors: To ensure consistent reaction conditions.

    Purification techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,5,6-Triphenyl-2-(p-tolyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: May yield alcohols or amines.

    Substitution: May yield halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial or anticancer properties.

    Medicine: As a lead compound for drug development.

    Industry: In the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5,6-Triphenyl-2-(p-tolyl)pyrimidin-4(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Triphenyl-2-pyrimidinone
  • 1,5,6-Triphenyl-2-(p-methylphenyl)pyrimidin-4(1H)-one

Comparison

1,5,6-Triphenyl-2-(p-tolyl)pyrimidin-4(1H)-one is unique due to the presence of the p-tolyl group, which may impart different chemical and biological properties compared to other similar compounds

Properties

CAS No.

88317-19-5

Molecular Formula

C29H22N2O

Molecular Weight

414.5 g/mol

IUPAC Name

2-(4-methylphenyl)-1,5,6-triphenylpyrimidin-4-one

InChI

InChI=1S/C29H22N2O/c1-21-17-19-24(20-18-21)28-30-29(32)26(22-11-5-2-6-12-22)27(23-13-7-3-8-14-23)31(28)25-15-9-4-10-16-25/h2-20H,1H3

InChI Key

DWYPHNYHNXHWSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=O)C(=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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